

Structural characterization of "Sodium 4-bromophenylmethanesulfonate"

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Compound of Interest

Compound Name:	Sodium 4-bromophenylmethanesulfonate
CAS No.:	64755-47-1
Cat. No.:	B1524175

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An In-Depth Technical Guide to the Structural Characterization of **Sodium 4-bromophenylmethanesulfonate**

Abstract: This technical guide provides a comprehensive framework for the definitive structural characterization of **Sodium 4-bromophenylmethanesulfonate** (CAS No. 64755-47-1).^[1] Moving beyond a simple recitation of techniques, this document outlines a logical, field-proven workflow designed for researchers, analytical scientists, and drug development professionals. We will explore the causality behind the selection of each analytical method, detailing not only the "how" but the "why." The protocols described herein are designed as a self-validating system, where orthogonal techniques are integrated to build an unassailable structural proof. This guide emphasizes a multi-technique approach, combining spectroscopic and crystallographic methods to elucidate the covalent framework, confirm ionic composition, and define the solid-state architecture of the target molecule.

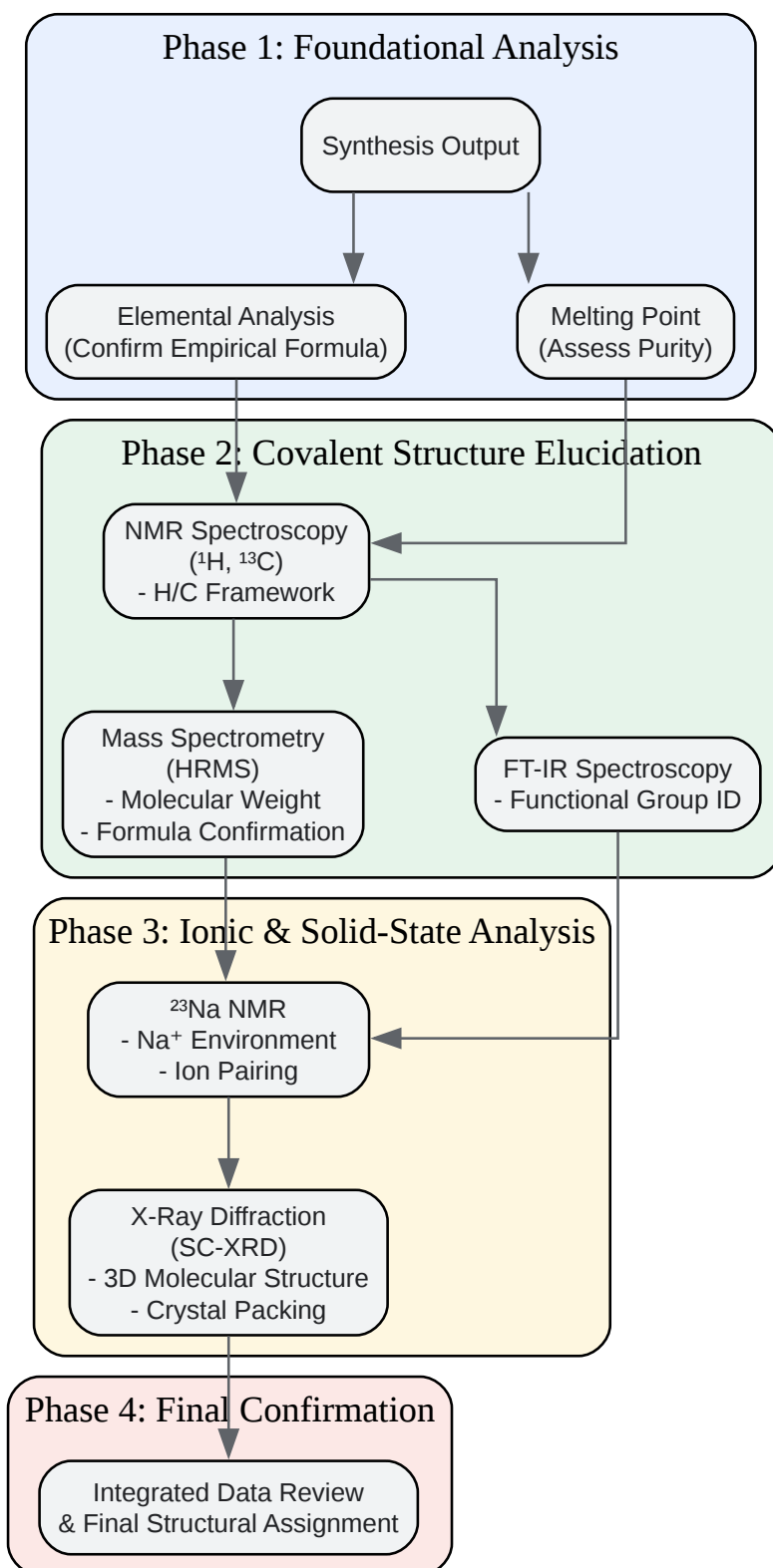
Introduction: The Imperative for Rigorous Characterization

Sodium 4-bromophenylmethanesulfonate is an organometallic compound with potential applications as a reagent, catalyst, or precursor material in various fields, including pharmaceutical synthesis.[2] The precise molecular structure dictates its chemical reactivity, physical properties (e.g., solubility, stability), and, ultimately, its utility and safety. Therefore, unambiguous structural elucidation is not a perfunctory quality control step but a foundational requirement for any meaningful research or development application.

Potential impurities, arising from the synthetic route—which may involve the sulfonation of a 4-bromotoluene derivative—can include unreacted starting materials, positional isomers, or byproducts from undesired side reactions. A robust characterization strategy must not only confirm the identity of the desired product but also possess the resolution to detect and identify such process-related impurities.[3] This guide presents a systematic workflow to achieve this goal.

The Characterization Workflow: A Strategic Overview

A successful structural elucidation campaign follows a logical progression from foundational analysis to high-resolution techniques. Each step builds upon the last, creating a comprehensive and validated data package.



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Caption: A logical workflow for the comprehensive structural characterization of **Sodium 4-bromophenylmethanesulfonate**.

PART 1: Foundational Analysis & Purity Assessment

Expertise & Experience: Before committing resources to advanced spectroscopic techniques, it is crucial to confirm the elemental composition and assess the bulk purity of the sample. These foundational analyses provide an early checkpoint; a failure here often indicates significant issues with the synthesis or purification, such as the presence of residual solvents or incorrect stoichiometry.

Elemental Analysis

Causality: Elemental analysis provides a fundamental validation of the compound's empirical formula ($C_7H_6BrNaO_3S$). A significant deviation from the theoretical values indicates the presence of impurities or an incorrect structural assignment.

Experimental Protocol:

- Dry the sample thoroughly under a high vacuum for at least 24 hours to remove residual solvents.
- Submit approximately 2-3 mg of the dried sample for combustion analysis.
- The analysis will determine the weight percentages of Carbon (C), Hydrogen (H), and Sulfur (S).
- Compare the experimental results to the theoretical values. The results should be within $\pm 0.4\%$ of the theoretical values to be considered acceptable.

Data Presentation:

Element	Theoretical %	Experimental %
Carbon (C)	30.79	(To be determined)
Hydrogen (H)	2.22	(To be determined)
Sulfur (S)	11.74	(To be determined)

PART 2: Elucidation of the Covalent Structure

With the empirical formula confirmed, the next phase focuses on assembling the atomic connectivity of the 4-bromophenylmethanesulfonate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ^1H NMR provides information on the number and type of protons and their connectivity, while ^{13}C NMR reveals the number and electronic environment of the carbon atoms.

Caption: Annotated structure of the 4-bromophenylmethanesulfonate anion showing distinct proton environments for ^1H NMR analysis.

^1H NMR Spectroscopy Protocol:

- Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals to determine the relative number of protons for each resonance.

^{13}C NMR Spectroscopy Protocol:

- Use the same sample prepared for ^1H NMR.
- Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- Process and reference the spectrum similarly to the ^1H spectrum.

Data Presentation: Predicted NMR Assignments

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
Aromatic CH (ortho to CH_2)	~7.5 ppm (d, 2H)	~129 ppm
Aromatic CH (ortho to Br)	~7.6 ppm (d, 2H)	~132 ppm
Methylene CH_2	~4.2 ppm (s, 2H)	~58 ppm
Quaternary C-Br	-	~122 ppm
Quaternary C- CH_2	-	~138 ppm

Note: Chemical shifts are estimates and will vary based on solvent and concentration. The aromatic region is expected to be an AA'BB' system, which may appear as two distinct doublets.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and sensitive method for identifying key functional groups. For this molecule, it is particularly effective for confirming the presence of the sulfonate group (SO_3^-), which has very strong and characteristic absorption bands.[4]

Experimental Protocol (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Perform a background subtraction.

Data Presentation: Characteristic FT-IR Absorption Bands

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
Sulfonate (SO ₃ ⁻)	Asymmetric Stretch	~1200 - 1150[4][5]
Sulfonate (SO ₃ ⁻)	Symmetric Stretch	~1070 - 1030[4][5]
C-S Bond	Stretch	~700 - 680[5]
Aromatic C=C	Stretch	~1600 - 1450
Aromatic C-H	Stretch	~3100 - 3000
p-disubstituted ring	Out-of-plane bend	~850 - 800

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The fragmentation pattern can also offer additional structural information. For an ionic compound, Electrospray Ionization (ESI) is the technique of choice.

Experimental Protocol (ESI-):

- Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Acquire the mass spectrum in negative ion mode to observe the 4-bromophenylmethanesulfonate anion [M-Na]⁻.
- Compare the measured exact mass to the calculated theoretical mass. The mass error should be less than 5 ppm.

Data Presentation:

Ion	Formula	Calculated Exact Mass	Observed Exact Mass
[M-Na] ⁻	[C ₇ H ₆ ⁷⁹ BrO ₃ S] ⁻	248.9221	(To be determined)
[M-Na] ⁻	[C ₇ H ₆ ⁸¹ BrO ₃ S] ⁻	250.9199	(To be determined)

Note: The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) should be clearly visible.

PART 3: Probing the Ionic and Solid-State Structure

Elucidating the covalent bonds is only half the story for an ionic compound. Understanding the nature of the sodium counter-ion and the arrangement of molecules in the solid state is critical.

²³Na Solid-State NMR Spectroscopy

Causality: While ¹H and ¹³C NMR define the organic anion, ²³Na NMR directly probes the local environment of the sodium cation.^[6] As a quadrupolar nucleus, the ²³Na line shape and chemical shift are highly sensitive to the symmetry of the local electric field, providing insights into coordination, hydration state, and ion-pairing in the solid state.^{[7][8]} A narrow, symmetric peak suggests a highly symmetric environment (e.g., a fully solvated ion), while a broad, distorted peak indicates a lower-symmetry environment and strong quadrupolar interactions.^[7]

Experimental Protocol:

- Pack the powdered solid sample into a solid-state NMR rotor (e.g., 4 mm zirconia).
- Acquire the static ²³Na NMR spectrum.
- If resolution is poor, perform Magic Angle Spinning (MAS) experiments to narrow the lines.
- Reference the spectrum to a standard, such as solid NaCl or a 0.1 M NaCl solution in D₂O.^[7]

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.^[9] It provides precise atomic coordinates, from which all bond lengths, bond

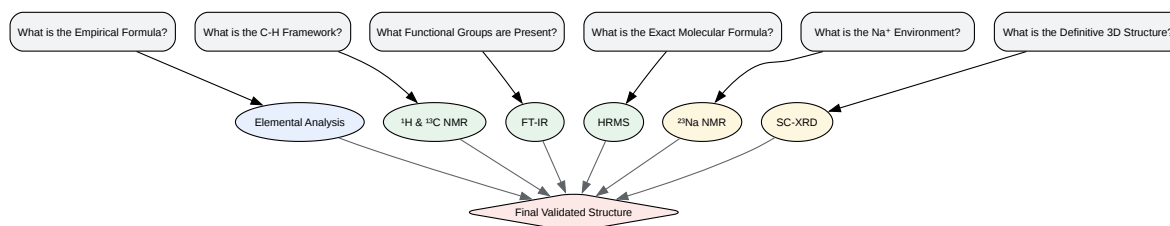
angles, and intermolecular interactions (including the coordination sphere of the sodium ion) can be determined without ambiguity.^{[10][11]}

Experimental Protocol:

- Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer.
- Place the goniometer in the cold stream (e.g., 100 K) of a single-crystal X-ray diffractometer.
- Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

PART 4: Integrated Data Synthesis

No single technique provides the complete picture. The strength of this characterization workflow lies in the convergence of data from orthogonal methods.



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Caption: Integration of orthogonal analytical techniques to build a conclusive structural proof.

The elemental analysis confirms the atomic ratios. NMR spectroscopy maps the covalent bonds of the anion. FT-IR validates the presence of the key sulfonate functional group. HRMS provides an exact mass, confirming the molecular formula deduced from the other techniques. Finally, ^{23}Na NMR and SC-XRD provide critical information on the ionic and solid-state nature of the material. When the data from all these experiments are self-consistent, a definitive structural assignment can be made with the highest degree of scientific confidence.

Conclusion

The structural characterization of **Sodium 4-bromophenylmethanesulfonate** demands a rigorous, multi-faceted analytical approach. By following the logical workflow presented in this guide—progressing from foundational purity checks to high-resolution spectroscopic and crystallographic analyses—researchers can build a comprehensive and self-validating data package. This level of diligence ensures the quality and reliability of the material, providing a solid foundation for its application in research and development.

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